molecular formula C14H12O3 B1360231 3-(4-Methoxyphenoxy)benzaldehyde CAS No. 62373-80-2

3-(4-Methoxyphenoxy)benzaldehyde

Cat. No. B1360231
CAS RN: 62373-80-2
M. Wt: 228.24 g/mol
InChI Key: WLFDEVVCXPTAQA-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.2433 . This compound is used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenoxy)benzaldehyde” consists of 14 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenoxy)benzaldehyde” include a refractive index of n20/D 1.596 (lit.), a boiling point of 145 °C/0.4 mmHg (lit.), and a density of 1.089 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : 3-(4-Methoxyphenoxy)benzaldehyde is used in the synthesis of complex organic molecules. For example, it's involved in the alternative synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, a compound of interest in organic chemistry (Banerjee, Poon, & Bedoya, 2013).

  • Polymer Research : This compound is instrumental in the field of polymer research. For instance, it has been used in the synthesis and characterization of electrically conductive pristine polyazomethines (Hafeez et al., 2019).

  • Material Science Applications : It plays a role in the study of materials' properties, such as in the investigation of the physical characteristics of organic nonlinear optical crystals (Venkataramanan, Uchil, & Bhat, 1994).

  • Chemical Engineering and Process Development : This compound is also significant in chemical engineering, particularly in process development for enzyme-catalyzed asymmetric C–C-bond formation (Kühl et al., 2007).

  • Studies in Pyrolysis and Reaction Mechanisms : It has applications in the study of pyrolysis mechanisms, as seen in the research on vanillin pyrolysis to understand aromatic hydrocarbon formation (Shin, Nimlos, & Evans, 2001).

  • Green Chemistry Education : An interesting application is in green chemistry education, where it is used in undergraduate projects to demonstrate the application of ionic liquids in organic reactions (Verdía, Santamarta, & Tojo, 2017).

  • Nonlinear Optics and Material Growth : It is significant in the growth of crystals for nonlinear optics applications, such as in the study of vanillin crystals for second harmonic generation (Singh et al., 2001).

  • Environmental and Atmospheric Chemistry : The compound has applications in environmental chemistry, especially in understanding the atmospheric reactions and formation of various compounds (Liu, Wen, & Wu, 2017).

properties

IUPAC Name

3-(4-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFDEVVCXPTAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211432
Record name 3-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)benzaldehyde

CAS RN

62373-80-2
Record name 3-(4-Methoxyphenoxy)benzaldehyde
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Record name 3-(4-Methoxyphenoxy)benzaldehyde
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Record name 3-(4-Methoxyphenoxy)benzaldehyde
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Record name 3-(4-methoxyphenoxy)benzaldehyde
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Record name 3-(4-Methoxyphenoxy)benzaldehyde
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Synthesis routes and methods

Procedure details

Triethylamine (7.1 ml, 51 mmol) was added dropwise at room temperature to a suspension of 3-hydroxybenzaldehyde (1.72 g, 14.1 mmol), 4-methoxyphenylboronic acid (3.16 g, 20.8 mmol), molecular sieves 4A powder (1.95 g) and copper (II) acetate (2.96 g, 16.3 mmol) in methylene chloride (100 ml), and the mixture was stirred for 27.5 hrs. The reaction mixture was diluted with ethyl acetate (200 ml), and the insoluble materials were filtered off and washed with ethyl acetate. The filtrate and washings were combined, washed with 10% hydrochloric acid and brine in turn and dried. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=7) to give 3-[(4-methoxy)phenoxy]benzaldehyde (596 mg, 19%) as a pale brown oil.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
MG Nillos, S Chajkowski, JM Rimoldi… - Chemical Research …, 2010 - ACS Publications
This study investigated the stereoselective biotransformation and resulting estrogenic activity of the pyrethroid insecticide, permethrin (PM). Results of both in vivo (male Japanese …
Number of citations: 50 pubs.acs.org
G Shan, H Huang, DW Stoutamire, SJ Gee… - Chemical research in …, 2004 - ACS Publications
The pyrethroids are one of the most heavily used insecticide classes in the world. It is important to develop sensitive and rapid analytical techniques for environmental monitoring and …
Number of citations: 109 pubs.acs.org
S Muthusamy, A Prabu - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
A metal-free BF3·OEt2 catalyzed direct decarbonylative arylation of diazoamides with readily accessible aryl aldehydes under an open-air atmosphere was developed to afford 3-…
Number of citations: 2 pubs.rsc.org
Z Ding, M Ma, C Zhong, S Wang, Z Fu, Y Hou… - Bioorganic & Medicinal …, 2020 - Elsevier
The co-crystal structure of Compound 6b with tubulin was prepared and solved for indicating the binding mode and for further optimization. Based on the co-crystal structures of tubulin …
Number of citations: 11 www.sciencedirect.com
K Nishi, H Huang, SG Kamita, IH Kim… - Archives of biochemistry …, 2006 - Elsevier
Carboxylesterases hydrolyze a large array of endogenous and exogenous ester-containing compounds, including pyrethroid insecticides. Herein, we report the specific activities and …
Number of citations: 132 www.sciencedirect.com
R Lavado, J Li, JM Rimoldi, D Schlenk - Toxicology letters, 2014 - Elsevier
Permethrin (PM) is a pyrethroid insecticide that exists as 4 enantiomers. Biotransformation of PM to estrogen receptor agonists (3-phenoxybenzyl alcohol (PBOH) and 3-(4′-…
Number of citations: 24 www.sciencedirect.com
DM Gapinski, BE Mallett, LL Froelich… - Journal of medicinal …, 1990 - ACS Publications
A series of lipophilic benzophenone dicarboxylic acid derivatives was prepared which inhibited the binding of the potent chemotaxin leukotriene B4 to its receptor (s) on intact human …
Number of citations: 41 pubs.acs.org
BA Patel, R Krishnan, N Khadtare… - Bioorganic & medicinal …, 2013 - Elsevier
Hepatitis C virus (HCV) NS5B polymerase is a key target for anti-HCV therapeutics development. Herein, we report the synthesis and in vitro evaluation of anti-NS5B polymerase activity …
Number of citations: 21 www.sciencedirect.com
GB Quistad, LE Staiger, GC Jamieson… - Journal of Agricultural …, 1982 - ACS Publications
When a lactating cow was given a single oral dose (1 mg/kg) of [trifluoromethyl-uC] flu. valinate, 53, 42, and 0.9% of the applied dose were excreted in urine, feces, and milk, respectively…
Number of citations: 14 pubs.acs.org
GB Quistad, LE Staiger, KM Mulholland… - Journal of Agricultural …, 1982 - ACS Publications
The metabolism of [tri//woromethy/-14C] fluvalinate (1) was studied at the approximate field use rate (0.1 kg/ha) on cotton (leaves, squares, bolls), on tomatoes (leaves, fruit), and on …
Number of citations: 18 pubs.acs.org

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